molecular formula C30H23N3O2S B454713 N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B454713
M. Wt: 489.6g/mol
InChI Key: CHADKUMEWSIQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a benzyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs of the original compound.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C30H23N3O2S

Molecular Weight

489.6g/mol

IUPAC Name

2-phenyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]quinoline-4-carboxamide

InChI

InChI=1S/C30H23N3O2S/c34-29(26-19-28(22-11-5-2-6-12-22)32-27-14-8-7-13-25(26)27)33-30(36)31-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21/h1-19H,20H2,(H2,31,33,34,36)

InChI Key

CHADKUMEWSIQNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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